(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE
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Overview
Description
(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of pyrazoles and chalcones. This compound is characterized by the presence of a bromo-substituted pyrazole ring and an ethoxy-substituted phenyl ring connected through a propenone linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Claisen-Schmidt condensation: The final step involves the condensation of the brominated pyrazole with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the chalcone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMO-1H-PYRAZOL-5-YL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the specific combination of the bromo-substituted pyrazole and the ethoxy-substituted phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-3-20-12-7-4-11(5-8-12)6-9-14(19)15-13(16)10-17-18(15)2/h4-10H,3H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGDPCQNRLYAAK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=NN2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=NN2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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